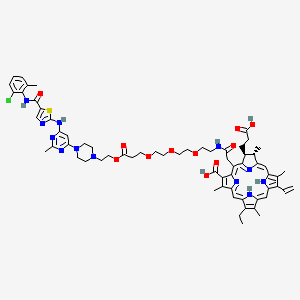
DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is a phosphoramidite derivative of 5-fluoro-2’-deoxycytidine. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various fields of scientific research, including molecular biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite typically involves the protection of the hydroxyl groups of 5-fluoro-2’-deoxycytidine followed by the introduction of the phosphoramidite group. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 5-fluoro-2’-deoxycytidine are protected using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the phosphoramidite derivative
Industrial Production Methods
Industrial production of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of 5-fluoro-2’-deoxycytidine are protected using DMTr-Cl.
Phosphitylation in Bulk: The protected nucleoside is then phosphitylated using industrial-grade reagents and solvents.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield
Analyse Chemischer Reaktionen
Types of Reactions
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phosphoramidite group can be oxidized to form phosphate esters using oxidizing agents such as iodine in the presence of water
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols and amines. Conditions typically involve the use of bases like DIPEA.
Oxidation Reactions: Common oxidizing agents include iodine and water, often used in the presence of a base
Major Products Formed
Substitution Reactions: The major products are substituted phosphoramidites or phosphate esters.
Oxidation Reactions: The major products are phosphate esters
Wissenschaftliche Forschungsanwendungen
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the study of DNA and RNA modifications and their biological effects.
Medicine: Utilized in the development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Applied in the production of diagnostic tools and molecular probes
Wirkmechanismus
The mechanism of action of DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can alter the properties of the oligonucleotide, such as its stability and binding affinity. The molecular targets and pathways involved include:
DNA and RNA: The modified oligonucleotides can interact with DNA and RNA, affecting their function and stability.
Enzymes: The modified oligonucleotides can inhibit or enhance the activity of enzymes involved in nucleic acid metabolism
Vergleich Mit ähnlichen Verbindungen
DMTr-5-fluoro-2’-deoxycytidine-phosphoramidite is unique compared to other similar compounds due to the presence of the 5-fluoro group, which enhances its stability and binding affinity. Similar compounds include:
5-Fluoro-2’-deoxycytidine: Lacks the phosphoramidite group and is less stable.
2’-Deoxycytidine-phosphoramidite: Lacks the 5-fluoro group and has different binding properties
Eigenschaften
Molekularformel |
C39H47FN5O7P |
|---|---|
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
3-[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-22-10-21-41)52-34-23-36(44-24-33(40)37(42)43-38(44)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,42,43,46)/t34?,35-,36-,53?/m1/s1 |
InChI-Schlüssel |
KGJHTXLOSNZKSM-UMTJGLDMSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)






![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)


![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)

